Cucurbituril

Vue d'ensemble

Description

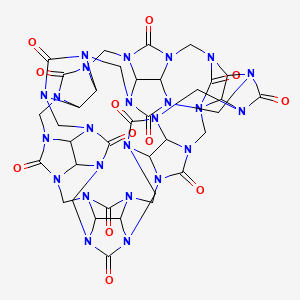

Cucurbituril is a type of macrocycle molecule, which belongs to the this compound family of molecules. These molecules have a unique structure, consisting of a cyclic, three-dimensional arrangement of atoms. Cucurbiturils have a wide range of applications, from drug delivery to catalysis, and are being studied for their potential in various areas of scientific research.

Applications De Recherche Scientifique

Chimie médicinale et biologie chimique

Les cucurbiturils (CBn) se développent rapidement pour englober diverses applications médicinales, notamment la formulation et la délivrance de médicaments, la libération contrôlée de médicaments et la détection à des fins bioanalytiques . Ceci est rendu possible par leurs propriétés de reconnaissance uniques et leur très faible cytotoxicité . Ils ont été utilisés pour étudier la complexation d'inclusion avec diverses molécules médicamenteuses, notamment les agents antinéoplasiques, antipathogènes, antagonistes, les vitamines et les hormones, les inhibiteurs enzymatiques, les neurotransmetteurs, les bloqueurs neuromusculaires, les agents antituberculeux, les anesthésiques locaux et autres .

Liaison à haute affinité et catalyse

Les cucurbiturils sont capables de former des complexes stables avec divers hôtes, y compris des molécules médicamenteuses, des acides aminés et des peptides, des saccharides, des colorants, des hydrocarbures, des hydrocarbures perfluorés et même des hôtes de haut poids moléculaire tels que les protéines . Ils ont été utilisés dans la découverte d'affinités de liaison record des molécules hôtes dans leur cavité hydrophobe .

Délivrance de médicaments

Les cucurbiturils ont été utilisés dans la délivrance de médicaments en raison de leur capacité à encapsuler des agents thérapeutiques de manière non covalente et à les libérer par des stimuli appropriés . Ils présentent des avantages considérables par rapport aux autres formes de vecteurs médicamenteux de taille nanométrique en raison de leur stabilité thermique et chimique, de la formation de différents assemblages nanostructurés, de la disponibilité de différentes tailles et, plus important encore, de la biocompatibilité .

Détection

Les cucurbiturils ont été utilisés dans des applications de détection en raison de leur capacité à former des complexes stables avec divers hôtes . Cela a conduit au développement de nouvelles technologies et méthodes de détection .

Synthèse de nouveaux homologues et dérivés

Depuis la découverte du premier CB, le domaine a connu une croissance formidable en ce qui concerne la synthèse de nouveaux homologues et dérivés . Cela a conduit au développement de nouveaux matériaux et technologies .

Autres applications

La fonctionnalisation des CBn a conduit à l'investigation de nombreuses autres applications, notamment les canaux ioniques artificiels, les vésicules, les phases stationnaires en chromatographie, les ISE, les polymères, les nanomatériaux et bien d'autres .

Mécanisme D'action

Target of Action

Cucurbiturils (CB[n]) are a family of molecular containers that can form stable complexes with various guests, including drug molecules, amino acids and peptides, saccharides, dyes, hydrocarbons, perfluorinated hydrocarbons, and even high molecular weight guests such as proteins . They are known to bind to calcium and magnesium as well as other essential alkali metal electrolytes in most tissues, especially muscles and nerves .

Mode of Action

Cucurbiturils interact with their targets through a host-guest complexation mechanism . They encapsulate therapeutic agents non-covalently and can release them by appropriate stimuli . The interaction between the host and the guest is mainly driven by ion-dipole interactions . The inner cavity of CB[n] macrocycles has an extremely low polarizability/refractive index, which is closer to the gas-phase than to that of any other known solvent .

Biochemical Pathways

The biochemical pathways affected by cucurbiturils are largely dependent on the specific guest molecules they interact with. The general mechanism involves the formation, threading, and dethreading of cb[n] complexes . The encapsulation of guest molecules can modulate their pKa values, improve their solubility in aqueous solution, and reduce the adverse effects of the drugs .

Pharmacokinetics

The pharmacokinetics of cucurbiturils are characterized by their ability to encapsulate therapeutic agents non-covalently and to release them by appropriate stimuli . This property, along with their thermal and chemical stability, formation of different nano-structured assemblies, availability of various sizes, and biocompatibility, makes them advantageous over other forms of nano-sized drug carriers .

Result of Action

The molecular and cellular effects of cucurbiturils’ action are largely dependent on the specific guest molecules they interact with. The general effect involves the modulation of the guest molecules’ properties, such as their pka values, solubility, and stability .

Action Environment

The action of cucurbiturils is influenced by environmental factors. For instance, water molecules affect the ion-dipole interactions between the host and the guest . Moreover, the environment’s pH can influence the binding affinities of guest molecules . Cucurbiturils can deliver cost-effective alternatives to address environmental chemistry issues, as well as specific routine analysis procedures .

Safety and Hazards

Orientations Futures

Cucurbiturils have been rapidly developing to encompass diverse medicinal applications, including drug formulation and delivery, controlled drug release, and sensing for bioanalytical purposes . The development of supramolecular polymers will not only change the way we live and work but also exert significant influence on scientific research .

Analyse Biochimique

Biochemical Properties

Cucurbituril plays a crucial role in biochemical reactions by forming inclusion complexes with a wide range of biomolecules, including enzymes, proteins, and other biomolecules. For instance, this compound can interact with aromatic amino acids, such as phenylalanine, by hosting their hydrophobic side chains within its cavity and stabilizing adjacent cations within its portal . This interaction can significantly reduce the nucleophilicity of the amine, rendering it unreactive at neutral pH. Additionally, this compound has been shown to protect peptides from protease-catalyzed hydrolytic degradation, thereby modulating biological functions .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to have low cytotoxicity and good biocompatibility with different cell lines, including human umbilical vein endothelial cells and human liver cancer HepG2 cells . This compound can enhance the stability and delivery of therapeutic agents within cells, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been used to encapsulate and deliver drugs to target cells, protecting the drugs from degradation and enhancing their therapeutic efficacy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The hydrophobic cavity of this compound enables it to encapsulate nonpolar molecules, while the negatively charged carbonyl portals have a high affinity for cationic groups through cation-dipole interactions . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular functions. For instance, this compound can form stable complexes with drug molecules, amino acids, and peptides, thereby influencing their biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its thermal and chemical stability, which allows it to maintain its structure and function over extended periods . Long-term studies have shown that this compound can undergo degradation under certain conditions, which may affect its ability to interact with biomolecules and influence cellular functions . These temporal effects are important considerations in the design and application of this compound-based systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound has low systemic toxicity and does not affect developmental biology at moderate doses . At high doses, this compound can exhibit specific organ toxicity, such as cytotoxic effects on spleen cells . The safe dose of this compound in animals is dependent on the size and type of the this compound and its method of administration. For example, the lowest maximum tolerated dose for this compound is 250 mg/kg when administered by injection .

Metabolic Pathways

This compound is involved in various metabolic pathways by interacting with enzymes and cofactors. The hydrophobic cavity of this compound allows it to encapsulate and stabilize nonpolar molecules, while the carbonyl portals interact with cationic groups . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall metabolic processes. This compound has been shown to form stable complexes with drug molecules, amino acids, and peptides, which can modulate their metabolic activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The unique structure of this compound allows it to encapsulate therapeutic agents and facilitate their delivery to target cells . This compound can be internalized by macrophages, indicating its potential for intracellular drug delivery . The distribution of this compound within cells and tissues is influenced by its ability to form stable host-guest complexes and its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it can exert its effects on cellular functions . The ability of this compound to form stable complexes with biomolecules allows it to influence various subcellular processes, including enzyme activity, gene expression, and cellular metabolism .

Propriétés

IUPAC Name |

3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N24O12/c61-25-37-1-38-14-16-42(26(38)62)4-46-18-20-50(30(46)66)8-54-22-24-58(34(54)70)11-57-23-21-53(33(57)69)7-49-19-17-45(29(49)65)3-41(25)15-13(37)39-2-40(14)28(64)44(16)6-48(18)32(68)52(20)10-56(22)36(72)60(24)12-59(23)35(71)55(21)9-51(19)31(67)47(17)5-43(15)27(39)63/h13-24H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBXTPRURXJCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317823 | |

| Record name | Cucurbituril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

996.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80262-44-8 | |

| Record name | Cucurbituril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80262-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbit(6)uril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080262448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbituril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,4H,14H,17H-2,16:3,15-Dimethano-5H,6H,7H,8H,9H,10H,11H,12H,13H,18H,19H,20H,21H,22H,23H,24H,25H,26H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,12a,13a,15,16,17a,18a,19a,20a,21a,22a,23a,24a,25a,26a-tetracosaazabis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

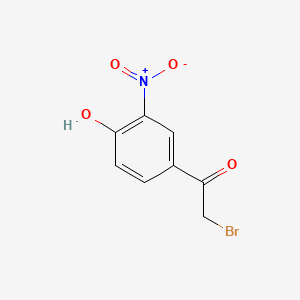

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1219381.png)